1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a 4-methoxyphenyl group and a prop-2-enylamine substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reagents for oxidation or reduction. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antibacterial, and antiviral properties
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a candidate for drug development
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of enzymes, preventing their normal function. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A closely related compound with similar structural features and biological activities.
N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with potential therapeutic applications.
1-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl]phenyl}-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea: A compound with a different core structure but similar functional groups.
Uniqueness
1-(4-Methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C15H15N5O |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N5O/c1-3-8-16-14-13-9-19-20(15(13)18-10-17-14)11-4-6-12(21-2)7-5-11/h3-7,9-10H,1,8H2,2H3,(H,16,17,18) |
InChI Key |
NGJWODCXMUHRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C |
Origin of Product |
United States |
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